molecular formula C18H18N2O2 B13491938 Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate

Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate

Cat. No.: B13491938
M. Wt: 294.3 g/mol
InChI Key: WTFCOYMUCRDAMQ-UHFFFAOYSA-N
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Description

Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a cyanophenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-(3-cyanophenyl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzyl carbamates depending on the substituent introduced.

Scientific Research Applications

Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group may play a role in the compound’s binding affinity and specificity. The pathways involved in its action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with a similar carbamate structure but lacking the cyanophenyl group.

    Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate: Similar structure with a fluorophenyl group instead of a cyanophenyl group.

Uniqueness

Benzyl (2-(3-cyanophenyl)propan-2-yl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

benzyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C18H18N2O2/c1-18(2,16-10-6-9-15(11-16)12-19)20-17(21)22-13-14-7-4-3-5-8-14/h3-11H,13H2,1-2H3,(H,20,21)

InChI Key

WTFCOYMUCRDAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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